molecular formula C23H21N3OS2 B2823266 N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide CAS No. 631860-79-2

N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide

Cat. No. B2823266
CAS RN: 631860-79-2
M. Wt: 419.56
InChI Key: XOLWDIQRUUNPTN-UHFFFAOYSA-N
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Description

“N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). These functional groups suggest that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The pyridine and thiophene rings could be formed through cyclization reactions .


Molecular Structure Analysis

The presence of the pyridine and thiophene rings suggests that this compound is aromatic. These rings contribute to the compound’s stability and may influence its reactivity. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and its interactions with other molecules .


Chemical Reactions Analysis

As an aromatic compound, “this compound” could undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could allow for hydrogen bonding, which could increase the compound’s boiling point and water solubility. The aromatic rings could contribute to the compound’s stability and possibly its color .

Scientific Research Applications

Anticancer Applications

The design and synthesis of related compounds have shown promise in anticancer applications. For instance, MGCD0103, an orally active histone deacetylase inhibitor, has demonstrated significant antitumor activity in vivo and is in clinical trials for cancer treatment. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis Zhou et al., 2008. Similarly, BMS-605541, a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), has shown robust efficacy in human lung and colon carcinoma models Borzilleri et al., 2006.

Antimicrobial Activities

Several studies highlight the antimicrobial potential of thiophene derivatives. For example, novel synthesis methods have led to the creation of compounds with significant antibacterial and antifungal activities Tayade et al., 2012; Gouda et al., 2010.

Chemical Synthesis and Molecular Interaction Studies

Research on related compounds also encompasses chemical synthesis and molecular interaction studies. For instance, the generation of a structurally diverse library from thiophene derivatives has been explored for potential applications in various fields Roman, 2013. Additionally, reaction-based fluorescent probes have been developed for the selective detection of thiophenols, demonstrating the versatility of these compounds in chemical and biological sciences Wang et al., 2012.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets through the pyridine and thiophene rings or the amide group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .

Future Directions

Future research could explore the synthesis of this compound, its properties, and potential applications. For example, it could be investigated as a potential drug or as a building block for more complex molecules .

properties

IUPAC Name

N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-16(2)29-23(26-22(27)17-9-4-3-5-10-17)20(15)21(18-11-8-14-28-18)25-19-12-6-7-13-24-19/h3-14,21H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWDIQRUUNPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CS2)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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